
Clevidipine
Übersicht
Beschreibung
Clevidipin ist ein Dihydropyridin-L-Typ-Calciumkanalblocker, der hochspezifisch für glatte Gefäßmuskulatur ist. Er wird in erster Linie zur Senkung des Blutdrucks eingesetzt, wenn eine orale antihypertensive Therapie nicht möglich oder wünschenswert ist . Clevidipin wird intravenös verabreicht und ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkdauer .
Herstellungsmethoden
Clevidipin wird durch eine Reihe chemischer Reaktionen synthetisiert. Eine gängige Methode beinhaltet die Hantzsch-Reaktion, bei der 2,3-Dichlorbenzaldehyd, Acetoacetat-Propionitril-Ester und 3-Amino-2-Methyl-Crotonat in einem Eintopfverfahren vermischt und umgesetzt werden . Das aus dieser Reaktion gewonnene Schlüsselzwischenprodukt wird dann mit n-Buttersäure-Chlormethylether umgesetzt, um Clevidipinbutyrat zu erhalten . Das Rohprodukt wird durch Umkristallisation weiter gereinigt, um eine hohe Reinheit zu erreichen .
Vorbereitungsmethoden
Clevidipine is synthesized through a series of chemical reactions. One common method involves the Hantzsch reaction, where 2,3-dichlorobenzaldehyde, acetoacetate propionitrile ester, and 3-amino-2-methyl crotonate are mixed and reacted in a one-pot process . The key intermediate obtained from this reaction is then reacted with n-butyric acid chloromethyl ester to produce this compound butyrate . The crude product is further purified through recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Clevidipin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Es wird schnell durch Esterasen im Blut und extravaskulären Geweben hydrolysiert, was zur Bildung inaktiver Metaboliten führt . Die Hydrolysereaktion wird durch das Vorhandensein von Esterbindungen im Clevidipinmolekül begünstigt . Darüber hinaus kann Clevidipin unter bestimmten Bedingungen Oxidationsreaktionen unterliegen, die zur Bildung von Abbauprodukten führen .
Wissenschaftliche Forschungsanwendungen
Clevidipin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird zur Behandlung von akuter Hypertonie in verschiedenen klinischen Situationen eingesetzt, darunter Herzoperationen, Schlaganfall und andere hypertensive Notfälle . Die Fähigkeit von Clevidipin, den Blutdruck schnell zu kontrollieren, macht es wertvoll in der perioperativen und Intensivpflege . Die Forschung hat auch seine potenziellen Vorteile in der neurokritischen Versorgung und seine Auswirkungen auf die vaskuläre Hypertrophie und Dysfunktion untersucht .
Wirkmechanismus
Clevidipin entfaltet seine Wirkung, indem es den Einstrom von extrazellulärem Calcium über die Membranen von Myokard- und glatten Gefäßmuskelzellen hemmt . Diese Hemmung wird durch Verformung des Calciumkanals erreicht, was die Ionenkontroll-Gate-Mechanismen stört und/oder die Freisetzung von Calcium aus dem sarkoplasmatischen Retikulum beeinflusst . Die resultierende Hemmung der Kontraktionsprozesse führt zur Erweiterung der Koronar- und systemischen Arterien, wodurch die Sauerstoffversorgung des Myokardgewebes verbessert wird .
Wirkmechanismus
Clevidipine exerts its effects by inhibiting the influx of extracellular calcium across the membranes of myocardial and vascular smooth muscle cells . This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes leads to the dilation of coronary and systemic arteries, improving oxygen delivery to myocardial tissue .
Vergleich Mit ähnlichen Verbindungen
Clevidipin wird oft mit anderen Calciumkanalblockern wie Nicardipin, Nifedipin und Amlodipin verglichen. Im Gegensatz zu diesen Verbindungen wird Clevidipin intravenös verabreicht und hat aufgrund der schnellen Hydrolyse durch Esterasen eine extrem kurze Halbwertszeit . Dieses einzigartige pharmakokinetische Profil ermöglicht eine präzise Kontrolle des Blutdrucks in akuten Situationen . Nicardipin und Nifedipin sind zwar auch bei der Behandlung von Bluthochdruck wirksam, haben aber längere Wirkdauern und unterschiedliche Verabreichungswege . Der schnelle Wirkungseintritt und die kurze Wirkdauer von Clevidipin machen es besonders geeignet für die akute Blutdruckbehandlung .
Biologische Aktivität
Clevidipine is a novel intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, especially in perioperative settings. It exhibits rapid onset and offset of action, allowing for precise titration of blood pressure (BP) levels. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, safety profile, and efficacy based on diverse research findings.
Pharmacokinetics and Metabolism
This compound is characterized by its ultra-short half-life , which is approximately 1 minute due to rapid hydrolysis by esterases in the blood and extravascular tissues. The pharmacokinetic profile shows a triphasic elimination pattern, with the initial phase accounting for about 85-90% of the area under the concentration-time curve (AUC) .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life (t1/2) | ~1 minute |
Volume of distribution | High |
Protein binding | >99.5% |
Primary metabolite | H152/81 |
The compound demonstrates linear pharmacokinetics across various species, including humans, dogs, and rats . Notably, the hydrolysis rate varies significantly depending on the biological matrix and the presence of pseudocholinesterase activity .
This compound lowers BP through arterial-specific peripheral vasodilation without causing adverse myocardial effects. By blocking L-type calcium channels, it effectively reduces systemic vascular resistance and cardiac workload .
Efficacy in Clinical Trials
The efficacy of this compound has been evaluated in several clinical trials, notably the ESCAPE-1 and ESCAPE-2 studies , which focused on preoperative and postoperative hypertension management in cardiac surgery patients.
Table 2: Efficacy Outcomes from ESCAPE Trials
Study | Population | Primary Endpoint | Treatment Success Rate |
---|---|---|---|
ESCAPE-1 | Preoperative patients (N=105) | SBP reduction ≥15% from baseline | 92.5% |
ESCAPE-2 | Postoperative patients (N=110) | SBP reduction ≥15% from baseline | Not specified |
In these studies, this compound demonstrated a rapid reduction in systolic BP, achieving treatment success within a median time of 6 minutes after initiation .
Safety Profile
The safety profile of this compound has been extensively assessed across multiple clinical trials. Common adverse events (AEs) reported include hypotension and headache; however, these were comparable to those observed with other antihypertensive agents like nitroglycerin and sodium nitroprusside .
Table 3: Common Adverse Events in Clinical Trials
Adverse Event | Incidence (%) |
---|---|
Hypotension | ~10% |
Headache | ~5.7% |
Nausea | <5% |
In the ECLIPSE trial , which compared this compound with other agents, there were no significant differences in serious AEs such as myocardial infarction or stroke between treatment groups .
Case Studies and Research Findings
Research has also utilized animal models to assess the biological activity of this compound. For instance, a study using profilin1 transgenic mice demonstrated that this compound effectively reduced phenylephrine-induced contractions in mesenteric arteries, indicating its potential utility in managing vascular reactivity .
Eigenschaften
IUPAC Name |
5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBZROQVTHLCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057661 | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
167221-71-8 | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clevidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04920 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clevidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEVIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.